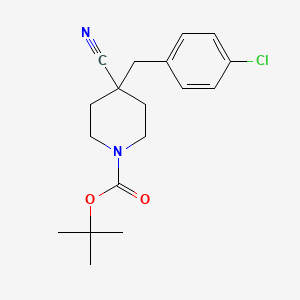
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a fluoro-cyclohexyl group and four methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). The reaction is catalyzed by transition metal complexes, such as palladium or ruthenium, under mild conditions. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions using commercially available borane adducts, such as H3B·THF or H3B·SMe2, which catalyze the regioselective hydroboration of terminal alkynes and alkenes to give linear boronic esters .
化学反応の分析
Types of Reactions
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluoro-cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, borohydrides, and various substituted derivatives of the original compound .
科学的研究の応用
2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
作用機序
The mechanism by which 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond through transmetalation in the presence of a palladium catalyst. This process is crucial in the Suzuki–Miyaura coupling reaction, where the boron atom transfers an organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Pinacolborane
Uniqueness
Compared to similar compounds, 2-(cis-4-Fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its fluoro-cyclohexyl group, which imparts distinct chemical properties, such as increased stability and reactivity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .
特性
IUPAC Name |
2-(4-fluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BFO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFECJZJWOUKEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
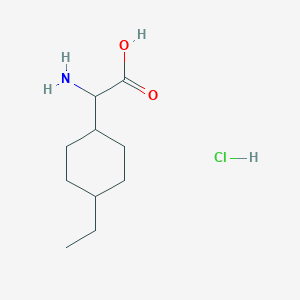
![Tert-Butyl 8-Oxo-5-Oxa-2-Azaspiro[3.5]Nonane-2-Carboxylate](/img/structure/B8097915.png)
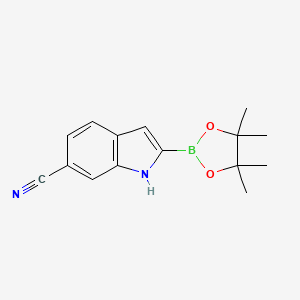
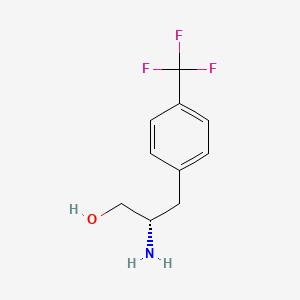

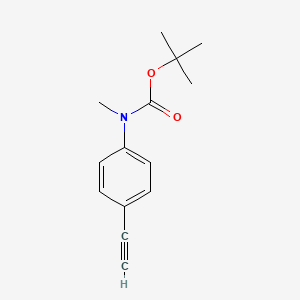
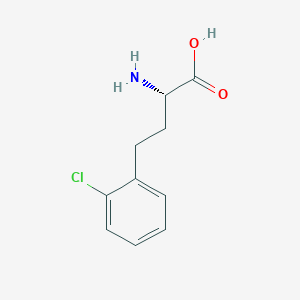
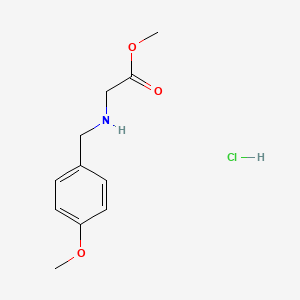

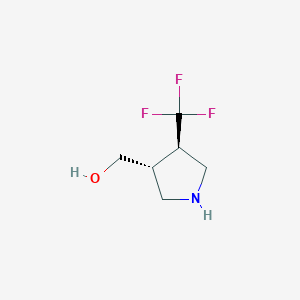
![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester](/img/structure/B8098005.png)


